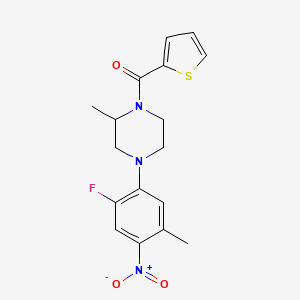
4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(2-thienylcarbonyl)piperazine
Overview
Description
4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(2-thienylcarbonyl)piperazine, also known as FNTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNTP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Antiviral and Antimicrobial Activities : New derivatives of piperazine, including those related to the specified compound, have shown promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial activities (Reddy et al., 2013).
Synthesis Techniques : Research has been conducted on the efficient synthesis of related compounds, like flunarizine, a drug used for treating migraines and dizziness. This involves chemical reactions such as the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane (Shakhmaev et al., 2016).
Crystal Structure Analysis : The crystal structure of similar piperazine-supported amines, like 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, has been analyzed, revealing key insights into the molecular arrangements and interactions (Betz et al., 2011).
Antimicrobial Activities of Derivatives : Synthesized derivatives of piperazine, such as 1,2,4-triazole derivatives, have been screened for antimicrobial activities, showing good to moderate activities against various microorganisms (Bektaş et al., 2010).
Labeling for PET Imaging : Methods for labeling piperazine derivatives, like 1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine, with carbon-11 or fluorine-18 have been developed for positron emission tomography (PET) imaging, aiding in the investigation of 5-HT1A receptors (Lu et al., 2005).
Antibacterial Activities of Piperazine Derivatives : Various substituted piperazine derivatives have been synthesized and tested for antibacterial activities. Certain derivatives demonstrated enhanced antibacterial properties (Qi, 2014).
Docking Studies of Piperazine Derivatives : Piperazine-1-yl-1H-indazole derivatives, including compounds similar to the specified chemical, have been synthesized and subjected to docking studies, indicating their significance in medicinal chemistry (Balaraju et al., 2019).
properties
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-11-8-15(13(18)9-14(11)21(23)24)19-5-6-20(12(2)10-19)17(22)16-4-3-7-25-16/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZQAWNNVGGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CS2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



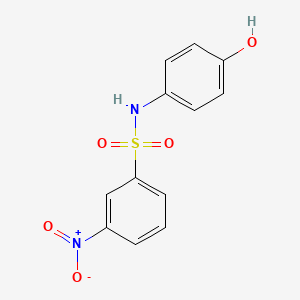
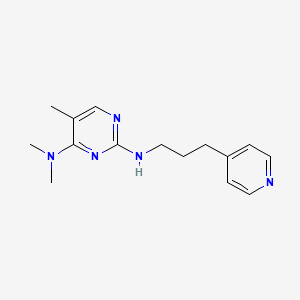
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide](/img/structure/B4058403.png)
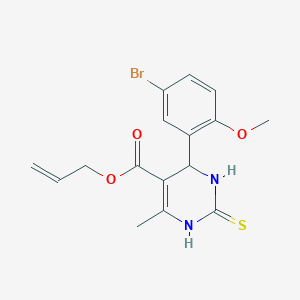
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)
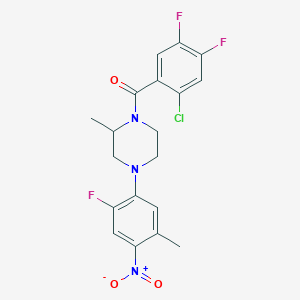
![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B4058428.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
![methyl 3-methyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058432.png)

![1-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4058452.png)
![N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4058456.png)
![1-(3-methylpyridin-4-yl)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1,4-diazepane](/img/structure/B4058464.png)
![2-{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4058473.png)